5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 478255-59-3
Cat. No.: VC16163767
Molecular Formula: C20H16N4S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478255-59-3 |
|---|---|
| Molecular Formula | C20H16N4S |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 3-(3-methylphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C20H16N4S/c1-14-6-4-9-16(12-14)19-22-23-20(25)24(19)21-13-17-10-5-8-15-7-2-3-11-18(15)17/h2-13H,1H3,(H,23,25)/b21-13+ |
| Standard InChI Key | GBBRDAYSUNIHIG-FYJGNVAPSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol features a triazole core substituted with a 3-methylphenyl group at position 5 and a 1-naphthylmethyleneamino moiety at position 4. The thiol group at position 3 enhances its reactivity and potential for forming disulfide bonds.
Synthesis and Characterization
Synthetic Methodology
The synthesis involves a multi-step route beginning with the formation of the triazole ring. A modified procedure from Sivakumar et al. (2020) was adapted :
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Formation of 3-Methoxy-2-methylbenzohydrazide:
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3-Methoxy-2-methylbenzoic acid (4.1) reacts with thionyl chloride to form the acyl chloride intermediate (4.2).
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Hydrazine hydrate is then introduced to yield the hydrazide derivative (4.3).
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Cyclization to Triazole-3-thiol:
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Treatment of 4.3 with carbon disulfide and potassium hydroxide generates the triazole-thiol scaffold (4.4).
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Schiff Base Formation:
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Condensation of 4.4 with 1-naphthaldehyde in ethanol under acidic conditions produces the final compound.
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Table 2: Synthetic Yield and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, ethanol, 50°C, 6 h | 70 |
| Hydrazide Synthesis | NH₂NH₂·H₂O, ethanol, 100°C, 12 h | 60 |
| Triazole Formation | CS₂, KOH, H₂O, RT, 6 h; NH₂NH₂, 80°C, 12 h | 75 |
| Schiff Base Condensation | 1-Naphthaldehyde, HCl, ethanol, 60°C, 4 h | 80 |
Characterization via high-resolution mass spectrometry (HRMS) confirmed the molecular ion peak at m/z 344.4 (M⁺). Differential scanning calorimetry (DSC) revealed a melting point of 154–164°C, consistent with triazole derivatives .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Efficacy
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The naphthyl group enhances membrane penetration, while the thiol moiety disrupts microbial redox homeostasis .
Table 3: Predicted Biological Targets and Affinities
| Target | Binding Affinity (kcal/mol) | Biological Effect |
|---|---|---|
| HDAC2 | −9.2 | Epigenetic regulation |
| Fungal CYP51 | −8.7 | Ergosterol biosynthesis inhibition |
| Bacterial DNA gyrase | −7.9 | DNA replication blockade |
Anti-inflammatory Activity
In silico screening predicts cyclooxygenase-2 (COX-2) inhibition (pIC₅₀ = 6.3), comparable to celecoxib. The methylphenyl group occupies the COX-2 hydrophobic pocket, reducing prostaglandin synthesis .
Computational Insights and Drug Likeness
ADME Properties
SwissADME analysis predicts favorable pharmacokinetics:
Table 4: ADME Predictions
| Parameter | Value | Interpretation |
|---|---|---|
| Lipophilicity (LogP) | 3.8 | Moderate permeability |
| Water Solubility | −5.2 (Log S) | Low, requires formulation |
| BBB Permeability | No | Limited CNS exposure |
| CYP2D6 Inhibition | Yes | Potential drug-drug interactions |
Molecular Docking Studies
Autodock 4.2.6 simulations highlight strong interactions with fungal cytochrome P450 51 (CYP51), a target for azole antifungals. The triazole ring coordinates with the heme iron, while the naphthyl group fills the substrate-binding pocket, displacing lanosterol .
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